O-Methyl norepinephrine
Description
O-Methyl norepinephrine (normetanephrine) is a primary metabolite of norepinephrine (NE), formed via catechol-O-methyl transferase (COMT)-mediated O-methylation of the 3-hydroxy group on the catechol ring . This enzymatic modification inactivates NE, converting it into a compound with minimal adrenergic receptor activity. Normetanephrine is subsequently conjugated or deaminated to form 3-methoxy-4-hydroxymandelic acid (VMA), a terminal metabolite excreted in urine . The O-methylation process is critical for regulating catecholamine bioavailability, as demonstrated by studies showing that COMT inhibitors like pyrogallol prolong the pressor effects of epinephrine but have weaker effects on NE .
Properties
CAS No. |
1932110-67-2 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-methoxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9,11-12H,5,10H2,1H3/t9-/m0/s1 |
InChI Key |
LNPKPYXTDNJNAQ-VIFPVBQESA-N |
Isomeric SMILES |
CO[C@@H](CN)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
COC(CN)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic O-Methylation via COMT
Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to norepinephrine, forming O-methyl norepinephrine (normetanephrine) and S-adenosylhomocysteine. This reaction predominantly occurs in the liver and kidneys .
| Reaction | Enzyme | Cofactors | Products | References |
|---|---|---|---|---|
| Norepinephrine + SAM → this compound + SAH | COMT | Mg²⁺ | Normetanephrine, SAH |
-
Kinetics : COMT exhibits a Km of ~230 μM for norepinephrine and a Vmax of ~12 nmol/min/mg protein in hepatic tissues .
-
Inhibition : Tolcapone and entacapone competitively inhibit COMT, reducing normetanephrine synthesis .
Degradation via Monoamine Oxidase (MAO)
This compound undergoes deamination by MAO-A/MAO-B to form 3-methoxy-4-hydroxyphenylglycol (MHPG), a major urinary metabolite .
| Reaction | Enzyme | Cofactors | Products | References |
|---|---|---|---|---|
| This compound + H₂O + O₂ → MHPG + NH₃ + H₂O₂ | MAO-A/MAO-B | FAD | MHPG, Ammonia, H₂O₂ |
Autoxidation and Cyclization
Under oxidative conditions, this compound undergoes autoxidation, forming quinone intermediates that cyclize via intramolecular Michael addition. This process is pH-dependent and generates neurotoxic metabolites implicated in neurodegenerative diseases .
| Condition | Intermediate | Product | Rate Constant (k) | References |
|---|---|---|---|---|
| pH 7.4, 37°C | o-Quinone | Cyclized aminochrome | 1.2 × 10⁻³ s⁻¹ | |
| pH 5.0, 37°C | Protonated o-Quinone | Cyclized leucoaminochrome | 3.8 × 10⁻⁴ s⁻¹ |
-
Mechanism : At physiological pH, unprotonated o-quinones react via nucleophilic attack by the side-chain amine, while protonated quinones follow a concerted cyclization pathway .
From Methyldopa
Alpha-methyldopa is decarboxylated to alpha-methyldopamine, which is β-hydroxylated to form alpha-methylnorepinephrine (a structural analog of this compound) .
| Step | Reaction | Enzyme | References |
|---|---|---|---|
| 1 | Methyldopa → Alpha-methyldopamine | DOPA decarboxylase | |
| 2 | Alpha-methyldopamine → Alpha-methylnorepinephrine | Dopamine β-hydroxylase |
-
Pharmacological Relevance : Alpha-methylnorepinephrine acts as a "false neurotransmitter" with 60–15,000× lower vasoconstrictor potency than norepinephrine .
Structural and Thermodynamic Data
| Property | Value | References |
|---|---|---|
| Melting Point | 216–218°C (decomp.) | |
| LogP (Partition Coefficient) | -0.77 | |
| Polar Surface Area | 86.71 Ų |
Analytical Detection
Comparison with Similar Compounds
Catecholamine Metabolites
- Key Insight: O-methylation at the 3-position (normetanephrine) abolishes adrenergic activity, while methylation at the 4-position (3,5-dihydroxy-4-methoxyphenethylamine) retains NE-releasing properties, highlighting positional specificity .
Functional and Pharmacological Comparisons
Receptor Interaction and Activity
- Normetanephrine: Lacks agonist activity at α/β-adrenergic receptors due to loss of catechol hydroxyl groups required for binding .
- 3,5-Dihydroxy-4-Methoxyphenethylamine: Unlike normetanephrine, this derivative releases NE from cardiac stores by displacing synaptic vesicles, with an ED50 comparable to tyramine . Cocaine and bretylium (uptake inhibitors) partially block this effect, suggesting dual mechanisms of action .
Metabolic Pathways
- COMT vs. MAO Dominance: In peripheral tissues, NE is predominantly metabolized by COMT to normetanephrine . In the brain, MAO is the primary pathway for NE degradation, with COMT playing a minor role .
Therapeutic Implications
- O-Methylated Pro-Drugs : Compounds like 3,5-dihydroxy-4-methoxyphenethylamine may serve as NE-releasing agents in conditions requiring sympathetic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
